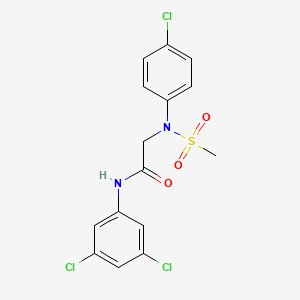
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) from the pituitary gland. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various conditions such as growth hormone deficiency, muscle wasting, and osteoporosis.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to increase GH and insulin-like growth factor 1 (IGF-1) levels in both healthy and elderly individuals. This makes it a potential treatment for conditions such as growth hormone deficiency, muscle wasting, and osteoporosis. N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use in improving cognitive function, reducing inflammation, and increasing bone density.
Wirkmechanismus
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide works by stimulating the release of GH from the pituitary gland. It does this by binding to the ghrelin receptor, which is located on the surface of cells in the hypothalamus. This binding activates a signaling pathway that leads to the release of GH from the pituitary gland. N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide also increases the production of IGF-1, which is a downstream mediator of GH.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide are primarily related to its ability to increase GH and IGF-1 levels. This can lead to increased muscle mass, improved bone density, and reduced body fat. N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to improve sleep quality and cognitive function in elderly individuals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its ability to stimulate the release of GH without the need for exogenous administration of the hormone. This makes it a useful tool for studying the effects of GH on various physiological processes. However, one limitation of using N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is that it can be expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of age-related conditions such as sarcopenia and osteoporosis. Another area of interest is its potential use in improving cognitive function in individuals with neurodegenerative diseases such as Alzheimer's. Additionally, there is interest in developing more potent and selective ghrelin receptor agonists that could have even greater therapeutic potential than N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Synthesemethoden
N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3,5-dichloroaniline to form the intermediate 4-chloro-N-(3,5-dichlorophenyl)nitrobenzamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting amine is then reacted with methylsulfonyl chloride to form the final product, N~2~-(4-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Eigenschaften
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-24(22,23)20(14-4-2-10(16)3-5-14)9-15(21)19-13-7-11(17)6-12(18)8-13/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBOLBWGYSQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

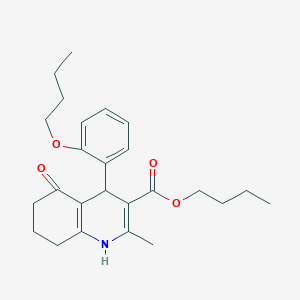
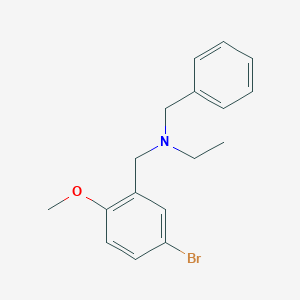
![2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide](/img/structure/B5232007.png)
![N-(1-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5232010.png)
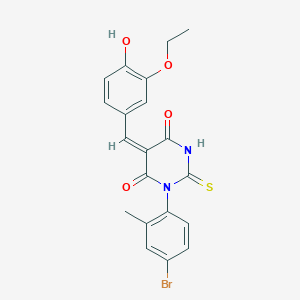
![3-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5232039.png)
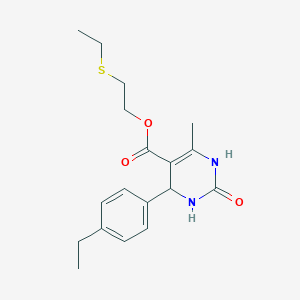
![4-[(4-ethylphenyl)sulfonyl]-N-(2-phenylethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5232050.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)

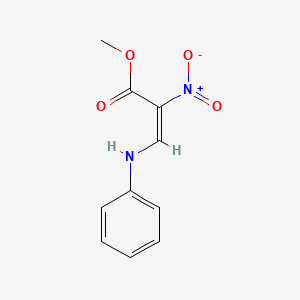
![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)
![N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)